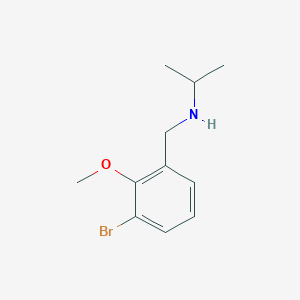

N-(3-Bromo-2-methoxybenzyl)propan-2-amine

Description

Structural Framework and Chemical Significance of the Benzylamine (B48309) Moiety

The benzylamine scaffold, which consists of a benzyl (B1604629) group (C₆H₅CH₂) attached to an amine group (NH₂), is a fundamental structure in organic chemistry. wikipedia.org This moiety is a common precursor in the industrial production of many pharmaceuticals and other chemical compounds. wikipedia.org Benzylamines are important intermediates in organic synthesis and can be used to produce active pharmaceutical ingredients and crop protection agents. chemicalbook.com

The nitrogen atom in the amine group has an unshared pair of electrons, making it a Lewis base and allowing it to react with acids to form salts. ncert.nic.in This basic character is a key feature in many of its applications. ncert.nic.in Furthermore, benzylamine itself has been shown to act as a monoamine oxidase inhibitor (MAOI). wikipedia.org Derivatives of benzylamine are found in a variety of pharmaceuticals, including agents for treating motion sickness, anthelmintics, and antihypertensives. wikipedia.org

Importance of Bromo and Methoxy (B1213986) Substituents in Substituted Aromatic Systems

The introduction of substituents like bromine and methoxy groups onto an aromatic ring significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical factors in fields like drug design. tandfonline.commdpi.com

Bromo Group: The bromine atom is a halogen and acts as an electron-withdrawing group through induction, which can deactivate the aromatic ring towards electrophilic substitution. stackexchange.comlibretexts.org However, it can also donate electron density through resonance, which directs incoming electrophiles to the ortho and para positions. stackexchange.com This dual nature makes halogens like bromine unique in modifying chemical reactivity. libretexts.orgmakingmolecules.com In medicinal chemistry, halogenation can be used to control a drug's degradability, lipophilicity, and metabolic stability. nih.gov The presence of a bromine atom can also enhance interactions with biological targets. nih.govresearchgate.net

Methoxy Group: The methoxy group (-OCH₃) is particularly interesting in medicinal chemistry. tandfonline.comnih.gov It is considered a non-lipophilic substituent when attached to an aromatic ring, which is advantageous in drug design where controlling lipophilicity is crucial for optimizing a compound's ADME (absorption, distribution, metabolism, and excretion) properties. tandfonline.com The methoxy group can be considered a hybrid of a hydroxyl and a methyl group, and this combination can lead to unique effects on ligand-target binding and physicochemical properties. nih.gov However, a significant challenge with the methoxy group is its susceptibility to metabolic O-demethylation by cytochrome P450 enzymes, which can affect its metabolic stability. tandfonline.com Despite this, the strategic placement of methoxy groups is a widely used tactic in the development of new chemical entities. nih.govdrughunter.comyoutube.com

Contextualization within Amino-Ether and Halogenated Amine Compound Classes

N-(3-Bromo-2-methoxybenzyl)propan-2-amine can be classified within two important chemical categories: amino-ethers and halogenated amines.

Amino-Ethers: This class of compounds contains both an amine and an ether functional group. The presence of these two groups imparts a unique combination of properties. Amino-ethers are significant in the pharmaceutical industry as they can serve as important raw materials or intermediates for synthesizing drugs with a range of pharmacological activities. chinaskydream.com For instance, some amino-ethers possess anticholinergic, antihistaminic, and local anesthetic properties. pharmacy180.com The general structure of a diaryl tertiary aminoalkyl ether is a pharmacophore for muscarinic receptors, leading to significant anticholinergic activity. youtube.com

Halogenated Amines: This classification refers to amine compounds that contain one or more halogen atoms. britannica.com The inclusion of a halogen atom can profoundly influence the molecule's physical and chemical properties. nih.gov The amine group can act as a halogen bond acceptor, forming specific non-covalent interactions (e.g., I···N halogen bonds) that are increasingly utilized in crystal engineering and supramolecular chemistry. mdpi.comresearchgate.net These interactions can be stronger than some hydrogen bonds, influencing the solid-state structure and potentially the biological activity of the compound. mdpi.com The study of halogenated amines is critical for understanding structure-activity relationships in drug design. researchgate.net

Overview of Academic Research Trajectories for Related Chemical Entities

While direct research on this compound is not extensively published, research on structurally related compounds provides insight into its potential areas of interest.

Studies on substituted benzylamines are widespread. For example, research has been conducted on the synthesis and antimycobacterial properties of various benzylamines. acs.org Kinetic studies of reactions involving substituted benzylamines, including those with methoxy groups, have been performed to understand their nucleophilic substitution mechanisms. researchgate.net These studies often show that electron-donating groups like methoxy increase the reaction rate compared to unsubstituted compounds. researchgate.net

Research into compounds with both bromo and methoxy substitutions on an aromatic ring is also active. For instance, bromo and methoxy ring-disubstituted ethyl phenylcyanoacrylates have been used in the synthesis of potential anticancer agents. researchgate.net Furthermore, novel Schiff base complexes containing bromo and methoxy substitutions have been synthesized and evaluated for their anticancer and antimicrobial activities. nih.gov These research trajectories highlight the continued interest in combining these specific functional groups to generate novel compounds with diverse chemical and biological properties. The investigation of such molecules often involves exploring their potential in materials science, organic synthesis, and medicinal chemistry. researchgate.netacs.org

Structure

3D Structure

Properties

IUPAC Name |

N-[(3-bromo-2-methoxyphenyl)methyl]propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO/c1-8(2)13-7-9-5-4-6-10(12)11(9)14-3/h4-6,8,13H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUVOWQQDKUZNQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=C(C(=CC=C1)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 3 Bromo 2 Methoxybenzyl Propan 2 Amine

Retrosynthetic Disconnections and Strategic Precursor Identification

A retrosynthetic analysis of the target molecule, N-(3-bromo-2-methoxybenzyl)propan-2-amine, reveals two primary disconnection points around the central nitrogen atom. This approach simplifies the complex structure into more readily available or synthesizable starting materials. The most logical disconnections are the C-N bond between the benzyl (B1604629) group and the nitrogen, and the C-N bond between the isopropyl group and the nitrogen.

The most common and strategically sound disconnection is at the benzyl-nitrogen bond, which points to a reductive amination pathway. This strategy identifies two key precursors: 3-bromo-2-methoxybenzaldehyde (B113158) and propan-2-amine. An alternative, though often less efficient, disconnection would involve the formation of the bond between the nitrogen and the isopropyl group, which would require a different set of synthons.

Synthesis of the 3-Bromo-2-methoxybenzaldehyde Intermediate

The synthesis of the key intermediate, 3-bromo-2-methoxybenzaldehyde, can be achieved through several routes, often starting from commercially available precursors. One common method involves the direct bromination of 2-methoxybenzaldehyde (B41997). This electrophilic aromatic substitution reaction typically utilizes a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF). jconsortium.com The methoxy (B1213986) group at the 2-position directs the incoming bromine to the ortho and para positions. Due to steric hindrance from the adjacent methoxy group, the major product is often the 5-bromo isomer, but the desired 3-bromo isomer can be formed and separated.

Another effective method starts with a more readily available substituted phenol, such as o-vanillin (2-hydroxy-3-methoxybenzaldehyde). The hydroxyl group can be first protected, followed by bromination. A more direct approach involves the bromination of o-vanillin with elemental bromine in a solvent like glacial acetic acid, which can yield 5-bromo-2-hydroxy-3-methoxybenzaldehyde. jconsortium.com Subsequent methylation of the hydroxyl group, for instance with methyl iodide in the presence of a base like potassium carbonate, affords the desired 3-bromo-2-methoxybenzaldehyde. jconsortium.com

A summary of a representative synthesis of a related compound, 6-bromo-2,3-dimethoxybenzaldehyde, is presented in the table below.

| Starting Material | Reagent | Solvent | Reaction Time | Yield (%) | Reference |

| 2,3-dimethoxybenzaldehyde | N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | 48 h | 60 | jconsortium.com |

Preparation of the 3-Bromo-2-methoxybenzyl Halide Component

While direct reductive amination is generally preferred, an alternative synthetic strategy involves the initial preparation of a 3-bromo-2-methoxybenzyl halide, which can then undergo nucleophilic substitution with propan-2-amine. The benzyl halide, typically a bromide for its optimal reactivity, can be synthesized from the corresponding 3-bromo-2-methoxybenzyl alcohol.

The synthesis of 3-bromo-2-methoxybenzyl alcohol can be achieved by the reduction of 3-bromo-2-methoxybenzaldehyde using a mild reducing agent such as sodium borohydride (B1222165). Once the benzyl alcohol is obtained, it can be converted to the benzyl bromide using various brominating agents. Common reagents for this transformation include phosphorus tribromide (PBr3) or a combination of carbon tetrabromide (CBr4) and triphenylphosphine (B44618) (PPh3). These reactions are typically carried out in an inert solvent like dichloromethane (B109758) or diethyl ether.

Synthesis of the Propan-2-amine Synthon

Propan-2-amine, also known as isopropylamine, is a common and commercially available primary amine. For the purpose of synthesizing this compound, it is typically sourced from chemical suppliers rather than synthesized in the laboratory. It serves as the nucleophilic amine component in the reductive amination reaction. The commercial availability of propan-2-amine makes it a convenient and cost-effective synthon for this synthesis. rsc.org

Direct Reductive Amination Approaches

Direct reductive amination is a highly efficient and widely used method for the synthesis of amines. This one-pot reaction involves the condensation of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. This approach avoids the isolation of the often-unstable imine intermediate.

Catalytic Hydrogenation Protocols for Imine Reduction

Catalytic hydrogenation is a clean and effective method for the reduction of the imine intermediate formed from 3-bromo-2-methoxybenzaldehyde and propan-2-amine. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel, under an atmosphere of hydrogen gas. libretexts.orgugm.ac.id

The reaction is generally carried out in a solvent like ethanol, methanol (B129727), or ethyl acetate (B1210297). The imine is formed in solution and is immediately hydrogenated on the catalyst surface. The reaction conditions, including hydrogen pressure and temperature, can be optimized to ensure complete conversion and high yield of the desired secondary amine. One of the advantages of catalytic hydrogenation is the generation of water as the only byproduct, making it an environmentally friendly method. However, care must be taken as some catalysts can also promote the reduction of the aryl bromide, although this is generally less favorable under standard hydrogenation conditions for imines.

A general representation of the catalytic hydrogenation of an imine is shown below:

| Imine Substrate | Catalyst | Solvent | Product |

| N-(3-bromo-2-methoxybenzylidene)propan-2-amine | Pd/C | Ethanol | This compound |

Stoichiometric Reducing Agent Applications (e.g., Sodium Borohydride Derivatives)

Stoichiometric reducing agents offer a convenient alternative to catalytic hydrogenation for the reduction of imines. Sodium borohydride (NaBH4) and its derivatives are commonly employed for this purpose due to their selectivity and ease of handling. masterorganicchemistry.comscispace.com

In a typical procedure, 3-bromo-2-methoxybenzaldehyde and propan-2-amine are stirred together in a suitable solvent, such as methanol or ethanol, to form the corresponding imine. Sodium borohydride is then added portion-wise to the reaction mixture. The borohydride selectively reduces the C=N double bond of the imine to the C-N single bond of the amine. orientjchem.orgyoutube.com The reaction is often carried out at room temperature or with gentle cooling.

More specialized borohydride reagents, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), are also highly effective for reductive aminations. masterorganicchemistry.com These reagents are milder and more selective for the reduction of the protonated imine (iminium ion) over the starting aldehyde, which can minimize the formation of the corresponding alcohol as a byproduct. The choice of the reducing agent and reaction conditions can be tailored to optimize the yield and purity of the final product.

A general procedure for the reductive amination of an aldehyde with an amine using sodium borohydride is outlined in the following table:

| Aldehyde | Amine | Reducing Agent | Solvent | Product | Reference |

| Benzaldehyde | Aniline | NaBH4/NaH2PO4·H2O | THF | N-Benzylaniline | youtube.com |

| Various Aldehydes | Various Amines | NaBH4/Silica (B1680970) Gel | THF | Corresponding Secondary Amines | orientjchem.org |

Nucleophilic Substitution Strategies for C-N Bond Formation

Nucleophilic substitution represents a fundamental approach to C-N bond formation. In this context, the reaction involves an amine acting as the nucleophile, attacking an electrophilic carbon center on the benzyl group, typically displacing a halide leaving group.

Alkylation of Propan-2-amine with Benzyl Halides

A direct and conventional method for synthesizing the target compound is the N-alkylation of propan-2-amine (isopropylamine) with a suitable 3-bromo-2-methoxybenzyl halide, such as 3-bromo-2-methoxybenzyl bromide. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. nih.gov The nitrogen atom of propan-2-amine, with its lone pair of electrons, acts as a nucleophile and attacks the benzylic carbon of the halide, displacing the bromide ion. nih.gov

A significant challenge in this method is the potential for overalkylation. rsc.org The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with another molecule of the benzyl halide to form a tertiary amine. masterorganicchemistry.com Using a large excess of the starting amine (propan-2-amine) can help to favor the desired mono-alkylation product. rsc.org

Another viable route that avoids the issue of overalkylation is reductive amination. This two-step, often one-pot, process involves the initial reaction of 3-bromo-2-methoxybenzaldehyde with propan-2-amine to form an imine intermediate. The subsequent reduction of this imine yields the desired secondary amine. gla.ac.uk Common reducing agents for this transformation, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), are selective for the imine in the presence of the starting aldehyde. gla.ac.uk

Optimization of Reaction Conditions (Solvents, Bases, Temperature)

The efficiency of the direct N-alkylation reaction is highly dependent on the chosen conditions. Key parameters that are typically optimized include the solvent, base, and reaction temperature. sciencemadness.org A non-nucleophilic base is often added to neutralize the hydrogen halide formed during the reaction, preventing the protonation of the amine, which would render it non-nucleophilic. orgsyn.org

Below is a table summarizing typical conditions for the alkylation of amines with alkyl halides, which can be adapted for the synthesis of this compound.

| Parameter | Common Selections | Rationale & Notes |

| Solvent | Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetonitrile (B52724) (CH₃CN) | Polar aprotic solvents are generally preferred as they can solvate the cation but do not strongly solvate the amine nucleophile, thus not impeding its reactivity. sciencemadness.org |

| Base | Potassium Carbonate (K₂CO₃), Sodium Carbonate (Na₂CO₃), Triethylamine (B128534) (Et₃N), or excess Propan-2-amine | A base is required to scavenge the HBr produced. Inorganic bases like K₂CO₃ are common. Using an excess of the reactant amine is a simple alternative. orgsyn.orgwikipedia.org |

| Temperature | Room Temperature to Reflux (e.g., 60-110 °C) | The reaction rate is temperature-dependent. Less reactive halides may require heating to achieve a reasonable reaction time. sciencemadness.orgorgsyn.org |

| Additives | Sodium Iodide (NaI) | In cases where the starting material is a benzyl chloride, catalytic amounts of NaI can be added to generate the more reactive benzyl iodide in situ via the Finkelstein reaction. |

Transition Metal-Catalyzed Cross-Coupling Reactions for Amine Synthesis

In recent decades, transition metal-catalyzed reactions have become powerful tools for C-N bond formation, offering high efficiency and broad substrate scope, often under milder conditions than classical methods. organic-chemistry.org

Buchwald-Hartwig Amination Variants

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl or vinyl halide/triflate and an amine. organic-chemistry.orgresearchgate.net This reaction could be applied to synthesize this compound by coupling 3-bromo-2-methoxybenzyl bromide with propan-2-amine. The reaction typically requires a palladium catalyst, a phosphine-based ligand, and a strong, non-nucleophilic base. researchgate.net

The catalytic cycle involves the oxidative addition of the benzyl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired secondary amine and regenerate the Pd(0) catalyst. organic-chemistry.org The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results by promoting the reductive elimination step. nih.gov

The table below presents potential catalyst systems for this transformation.

| Component | Examples | Role in Reaction |

| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate) | Source of the active Pd(0) catalyst. Pd(II) sources are reduced in situ. researchgate.net |

| Ligand | XantPhos, BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl), RuPhos, XPhos | Stabilizes the palladium center and facilitates key steps in the catalytic cycle, particularly oxidative addition and reductive elimination. organic-chemistry.orgnih.gov |

| Base | NaOtBu (Sodium tert-butoxide), K₃PO₄ (Potassium phosphate), Cs₂CO₃ (Caesium carbonate) | A strong, sterically hindered base is essential for deprotonating the amine-palladium complex to form the key amido intermediate. researchgate.net |

| Solvent | Toluene (B28343), Dioxane, Tetrahydrofuran (THF) | Anhydrous, non-protic solvents are typically used to prevent catalyst deactivation. researchgate.net |

Applicability of other Palladium- or Copper-Mediated C-N Coupling Methods

Besides the Buchwald-Hartwig reaction, other metal-catalyzed methods are applicable. The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming C-N bonds. chemrxiv.org A modern variant could involve coupling 3-bromo-2-methoxybenzyl bromide with propan-2-amine using a copper(I) or copper(II) catalyst, often in the presence of a ligand and a base, at elevated temperatures. chemrxiv.org For instance, systems using CuI or Cu₂O as the catalyst with ligands like 1,10-phenanthroline (B135089) or various amino acids have been shown to be effective for the amination of aryl halides. chemrxiv.org While typically requiring harsher conditions than palladium-catalyzed reactions, copper-based systems are attractive due to the lower cost and toxicity of copper. chemrxiv.org Asymmetric copper-catalyzed amination reactions have also been developed, though they are more commonly applied to allylic or benzylic C-H amination rather than halide coupling. rsc.orgscielo.org.mx

Introduction and Derivatization of Aromatic Substituents

The synthesis of the target molecule is contingent on the availability of a suitably substituted aromatic precursor, such as 3-bromo-2-methoxybenzaldehyde. The preparation of this intermediate involves the strategic introduction of the bromo and methoxy groups onto the benzene (B151609) ring. A plausible synthetic route could start from a commercially available phenol, such as o-vanillin (2-hydroxy-3-methoxybenzaldehyde) or 3-hydroxybenzaldehyde. For example, starting with 3-hydroxybenzaldehyde, methylation of the hydroxyl group followed by regioselective bromination could yield the desired precursor. Alternatively, electrophilic bromination of 2-methoxybenzaldehyde could be explored, although this may lead to a mixture of isomers requiring separation.

The this compound product itself contains a versatile functional handle for further chemical modification. The aryl bromide substituent is particularly useful for subsequent derivatization via various cross-coupling reactions. For example, the bromine atom could be replaced with:

An aryl or vinyl group via a Suzuki coupling reaction.

An alkyne via a Sonogashira coupling.

Another amino group through a second Buchwald-Hartwig amination, potentially leading to more complex diamine structures. researchgate.net

This potential for post-synthesis modification makes this compound a potentially useful building block in medicinal chemistry and materials science.

Directed ortho-Metalation and Electrophilic Quenching for Substituent Installation

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. numberanalytics.comwikipedia.org This strategy relies on a directing metalation group (DMG) that complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org

For the synthesis of a precursor to the target molecule, such as 3-bromo-2-methoxybenzoic acid, the methoxy group can serve as the DMG. However, the carboxylic acid group itself can also act as a potent DMG. organic-chemistry.org For instance, treating unprotected 2-methoxybenzoic acid with s-BuLi/TMEDA at low temperatures leads to deprotonation exclusively at the position ortho to the carboxylate (the 3-position). organic-chemistry.org Quenching the resulting aryllithium species with an electrophilic bromine source, such as 1,2-dibromo-1,1,2,2-tetrachloroethane or N-bromosuccinimide (NBS), would install the bromine atom at the 3-position. The resulting 3-bromo-2-methoxybenzoic acid can then be converted to the target amine via reduction of the carboxylic acid to an alcohol, oxidation to the aldehyde, and subsequent reductive amination.

The O-carbamate group is one of the most powerful DMGs. acs.org An alternative DoM strategy could involve the use of an O-aryl carbamate (B1207046) derived from 2-bromophenol. After methylation of the phenol, the resulting 2-bromoanisole (B166433) could be subjected to DoM directed by a suitable group, though this is less direct.

Table 1: Comparison of Directing Metalation Groups (DMGs) in DoM Reactions

| Directing Group | Relative Strength | Comments |

| -OCONR₂ | Strong | Highly effective for directing lithiation. acs.org |

| -CONR₂ | Strong | Powerful directing group. organic-chemistry.org |

| -COOH | Strong | Effective when treated with appropriate alkyllithium reagents. organic-chemistry.org |

| -OCH₃ | Moderate | A common and effective directing group. organic-chemistry.orgharvard.edu |

| -NR₂ | Moderate | Useful for directing lithiation in anilines. organic-chemistry.org |

Bromination Reactions on Methoxy-Substituted Aromatic Rings

Electrophilic aromatic bromination is a fundamental method for introducing bromine atoms onto an aromatic ring. nih.gov The regiochemical outcome is governed by the directing effects of the substituents already present. In a precursor like 2-methoxybenzaldehyde or 2-methoxybenzyl alcohol, the methoxy group is an activating, ortho-para directing group, while the aldehyde or alcohol group is a deactivating, meta-directing group.

The bromination of 2-methoxybenzaldehyde would likely yield a mixture of products, with substitution occurring at positions 3 and 5. The desired 3-bromo isomer can be formed, but separation from the 5-bromo isomer might be necessary. Various brominating agents can be employed, including elemental bromine with a Lewis acid catalyst (e.g., FeBr₃) or N-bromosuccinimide (NBS), sometimes with a catalyst or in an acidic medium to enhance reactivity. libretexts.orgjove.comorganic-chemistry.org For instance, the use of NBS in concentrated sulfuric acid is effective for brominating deactivated aromatic compounds. organic-chemistry.org

Table 2: Common Reagents for Aromatic Bromination

| Reagent | Conditions | Selectivity |

| Br₂ / FeBr₃ | Lewis acid catalysis | Standard conditions, can lack regioselectivity with multiple activating groups. jove.com |

| N-Bromosuccinimide (NBS) | Often with an acid catalyst or in polar solvents | Milder than Br₂, can offer improved regioselectivity. nih.govorganic-chemistry.org |

| Ammonium (B1175870) Bromide / Oxone | Mild, aqueous conditions | An efficient and rapid method for monobromination. organic-chemistry.org |

| Tribromoisocyanuric acid (TBCA) | Trifluoroacetic acid | Effective for moderately deactivated arenes. organic-chemistry.org |

Etherification Reactions for Methoxy Group Incorporation

An alternative synthetic route involves the formation of the methoxy group via an etherification reaction, such as the Williamson ether synthesis. This approach would typically start with a suitably substituted phenol. For example, 3-bromo-2-hydroxybenzaldehyde (B158676) could be a key intermediate. Methylation of the phenolic hydroxyl group using a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base (e.g., K₂CO₃) would yield 3-bromo-2-methoxybenzaldehyde. This intermediate can then be converted to the target this compound via reductive amination.

This strategy is particularly useful if 3-bromo-2-hydroxybenzaldehyde is readily accessible. The synthesis of this intermediate could potentially be achieved through the Reimer-Tiemann reaction on 2-bromophenol, which introduces a formyl group ortho to the hydroxyl group.

Diastereoselective and Enantioselective Synthetic Approaches for the Chemical Compound

The target compound, this compound, is achiral and therefore does not exist as enantiomers or diastereomers. However, the principles of asymmetric synthesis are highly relevant for creating chiral amine analogues, which are prevalent in pharmaceuticals. nih.govnih.gov The following sections discuss how stereoselectivity could be introduced in related synthetic contexts.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed.

In the context of synthesizing chiral benzylamines, a chiral auxiliary could be attached to the amine or the electrophile. For instance, a chiral amine could be used in a reaction with 3-bromo-2-methoxybenzaldehyde to form a chiral imine. Subsequent addition of a nucleophile to the imine would be directed by the chiral auxiliary. Alternatively, a chiral auxiliary like a pseudoephedrine amide could be used to direct the alkylation of a carbonyl compound before its conversion to an amine. wikipedia.org While not directly applicable to the achiral target molecule, this methodology is a cornerstone of asymmetric synthesis for producing enantiomerically pure amines. google.com

Asymmetric Catalysis in Benzyl Amine Formation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis than the use of stoichiometric chiral auxiliaries. For the synthesis of chiral secondary amines, the most common method is the asymmetric reduction of a prochiral imine. nih.gov

This could be applied to the synthesis of a chiral analogue of the target compound by reacting 3-bromo-2-methoxybenzaldehyde with a primary amine to form an imine. This imine would then be reduced using a chiral catalyst and a reducing agent (e.g., H₂ or a hydride source). Chiral catalysts for this transformation often feature transition metals like iridium, rhodium, or ruthenium complexed with chiral ligands. organic-chemistry.org Biocatalysis, using enzymes such as imine reductases (IREDs), has also emerged as a powerful and sustainable method for the asymmetric reduction of imines to form chiral amines with high enantioselectivity. nih.gov

Scalability Considerations and Process Chemistry Aspects

The scalability of a synthetic route is a critical factor for industrial applications. When considering the synthesis of this compound, the reductive amination of 3-bromo-2-methoxybenzaldehyde is a strong candidate for large-scale production. Reductive amination is a widely used and well-understood reaction in the pharmaceutical industry. numberanalytics.comresearchgate.net Common reducing agents like sodium borohydride are relatively inexpensive and effective, although care must be taken with handling and quenching. Catalytic hydrogenation is another scalable option that avoids the generation of large amounts of salt byproducts. numberanalytics.com

Purification Techniques for the Chemical Compound and its Intermediates

Purification of the final product, this compound, and its aldehyde intermediate is crucial to remove unreacted starting materials, reagents, and byproducts. The primary methods employed are chromatographic separations and crystallization.

Chromatographic Separations (Flash Chromatography, HPLC)

Chromatography is a cornerstone technique for the purification of organic compounds.

Flash Chromatography

Flash column chromatography is a rapid and effective method for purifying both the intermediate, 3-bromo-2-methoxybenzaldehyde, and the final product, this compound, on a laboratory scale. rochester.eduorgsyn.org

For the purification of 3-bromo-2-methoxybenzaldehyde , a common stationary phase is silica gel. The choice of eluent is critical for achieving good separation. A mixture of a nonpolar solvent like hexanes and a more polar solvent such as ethyl acetate is typically used. chemicalbook.com The polarity of the solvent system is adjusted to achieve an optimal retention factor (Rf) for the desired compound, generally in the range of 0.2-0.4 on a thin-layer chromatography (TLC) plate.

When purifying This compound , which is a basic compound, interactions between the amine and the acidic silanol (B1196071) groups on the silica gel can lead to peak tailing and poor separation. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 1-3%), is often added to the eluent system. rochester.edu Alternatively, an amine-functionalized silica gel can be used as the stationary phase. teledyneisco.com

| Compound | Stationary Phase | Typical Eluent System | Modifier |

|---|---|---|---|

| 3-Bromo-2-methoxybenzaldehyde | Silica Gel (230-400 mesh) | Hexane/Ethyl Acetate (e.g., 10:1 v/v) | None |

| This compound | Silica Gel (230-400 mesh) | Hexane/Ethyl Acetate (e.g., 4:1 v/v) | 1-3% Triethylamine |

| This compound | Amine-functionalized Silica Gel | Hexane/Ethyl Acetate Gradient | None |

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique for assessing the purity of this compound and its intermediates, and it can also be used for preparative purification.

For analyzing benzylamines , reversed-phase HPLC is commonly employed. A C18 column is a frequent choice for the stationary phase. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. sielc.com To ensure good peak shape for basic compounds like amines, an acid modifier such as trifluoroacetic acid (TFA) or formic acid is often added to the mobile phase to protonate the amine. sciencemadness.org

The analysis of halogenated aromatic compounds like 3-bromo-2-methoxybenzaldehyde can also be performed using reversed-phase HPLC. rsc.org The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase.

| Compound | Column Type | Mobile Phase | Detection |

|---|---|---|---|

| This compound | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Acetonitrile/Water with 0.1% TFA (gradient elution) | UV at 210-254 nm |

| 3-Bromo-2-methoxybenzaldehyde | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Acetonitrile/Water (gradient elution) | UV at 254 nm |

Crystallization and Recrystallization Methods

Crystallization is a highly effective method for purifying solid compounds, often yielding material of high purity. chemicalbook.com

Purification of 3-Bromo-2-methoxybenzaldehyde

The intermediate, 3-bromo-2-methoxybenzaldehyde, which is a solid at room temperature, can be purified by recrystallization. sigmaaldrich.com The selection of an appropriate solvent is key; the compound should be highly soluble at an elevated temperature and sparingly soluble at a lower temperature. Common solvents for the recrystallization of aromatic aldehydes include ethanol, methanol, or mixtures of solvents like ethyl acetate and hexanes. reddit.com

Purification of this compound

The final product, this compound, is often an oil at room temperature. A common strategy for purifying amines is to convert them into a crystalline salt, such as a hydrochloride salt, which can then be purified by recrystallization. reddit.com The amine can be dissolved in a suitable solvent like diethyl ether or methanol, and then treated with hydrochloric acid (either as a concentrated aqueous solution or as a gas) to precipitate the hydrochloride salt. researchgate.net The purified salt can then be neutralized with a base to regenerate the free amine if required. reddit.com

| Compound | Purification Method | Typical Solvents | Outcome |

|---|---|---|---|

| 3-Bromo-2-methoxybenzaldehyde | Recrystallization | Ethanol or Ethyl Acetate/Hexane | Purified solid aldehyde |

| This compound Hydrochloride | Salt formation and recrystallization | Methanol, Ethanol/Diethyl Ether | Purified crystalline salt |

Mechanistic Investigations of Chemical Reactions Involving N 3 Bromo 2 Methoxybenzyl Propan 2 Amine and Its Precursors

Reaction Mechanisms of C-N Bond Formation

The formation of the central carbon-nitrogen bond in N-(3-bromo-2-methoxybenzyl)propan-2-amine can be achieved through several synthetic strategies, most notably reductive amination. Alternative approaches, such as the direct alkylation of the amine or cross-coupling reactions, provide further insight into the reactivity of the precursor molecules.

Reductive amination is a highly effective method for forming amines from carbonyl compounds and is the most direct route to this compound. masterorganicchemistry.com The reaction proceeds by converting an aldehyde or ketone into an amine in a two-step process that occurs in a single pot. youtube.com The precursors for this synthesis are 3-bromo-2-methoxybenzaldehyde (B113158) and propan-2-amine (isopropylamine).

The mechanism begins with the nucleophilic attack of the nitrogen atom of propan-2-amine on the electrophilic carbonyl carbon of 3-bromo-2-methoxybenzaldehyde. youtube.com This is followed by a series of proton transfers, leading to the formation of a hemiaminal intermediate. Subsequent elimination of a water molecule from the hemiaminal generates a protonated imine, or iminium ion. youtube.com To drive the reaction toward the imine, water can be removed from the reaction mixture. youtube.com

In the second stage, a reducing agent, added to the reaction, reduces the C=N double bond of the iminium ion. masterorganicchemistry.com Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) or the milder sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comyoutube.com Sodium cyanoborohydride is particularly useful as it is selective for the iminium ion over the starting aldehyde, allowing the entire reaction to be performed in one step without premature reduction of the aldehyde. masterorganicchemistry.comyoutube.com The hydride (H⁻) from the reducing agent attacks the carbon of the iminium double bond, yielding the final secondary amine product, this compound. youtube.com

An alternative pathway for C-N bond formation is the nucleophilic substitution of a benzyl (B1604629) halide, such as 3-bromo-2-methoxybenzyl bromide, with propan-2-amine. This reaction can potentially proceed via either a unimolecular (Sₙ1) or bimolecular (Sₙ2) mechanism, and the predominant pathway is determined by factors like the substrate structure, nucleophile strength, and solvent polarity. youtube.comyoutube.com

The Sₙ2 mechanism involves a single, concerted step where the nucleophile (propan-2-amine) attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the leaving group (bromide). youtube.com This pathway is favored by strong nucleophiles and polar aprotic solvents. youtube.com Given that propan-2-amine is a moderately strong, unhindered nucleophile, the Sₙ2 pathway is highly plausible.

Conversely, the Sₙ1 mechanism is a two-step process. The first, rate-determining step is the spontaneous departure of the leaving group to form a carbocation intermediate. youtube.com The benzylic position of the substrate can stabilize a positive charge through resonance with the benzene (B151609) ring, making the formation of a benzyl carbocation feasible. In the second step, the nucleophile attacks the planar carbocation, which can lead to a racemic mixture if the carbon is chiral. youtube.com This pathway is favored by weak nucleophiles and polar protic solvents that can stabilize both the carbocation and the leaving group. youtube.com

For the amination of 3-bromo-2-methoxybenzyl bromide, a competition between Sₙ1 and Sₙ2 pathways is likely. The secondary benzylic substrate can undergo both reactions. However, the use of a neat amine or a high concentration of the amine nucleophile typically favors the Sₙ2 mechanism. youtube.com

Table 1: Comparison of Sₙ1 and Sₙ2 Mechanisms for Benzyl Halide Amination

| Feature | Sₙ1 Mechanism | Sₙ2 Mechanism |

|---|---|---|

| Kinetics | First-order: Rate = k[Substrate] | Second-order: Rate = k[Substrate][Nucleophile] youtube.com |

| Mechanism | Two steps via a carbocation intermediate youtube.com | One concerted step with a transition state youtube.com |

| Substrate | Favored by tertiary > secondary substrates that form stable carbocations. youtube.com | Favored by methyl > primary > secondary substrates due to less steric hindrance. youtube.com |

| Nucleophile | Favored by weak, neutral nucleophiles (e.g., H₂O, ROH). youtube.com | Favored by strong, often anionic, nucleophiles (e.g., RNH₂, OH⁻). youtube.com |

| Solvent | Requires polar protic solvents (e.g., ethanol, water). youtube.com | Favored by polar aprotic solvents (e.g., acetone, DMSO). youtube.com |

| Stereochemistry | Results in racemization at a chiral center. youtube.com | Results in inversion of configuration at a chiral center. youtube.com |

Modern synthetic methods offer advanced catalytic routes for C-N bond formation. While traditionally used for aryl amines, cross-coupling methodologies can also be applied to form benzylic amines. Nickel/photoredox dual catalysis has emerged as a powerful technique for the asymmetric cross-coupling of aryl bromides with organoboron reagents to form C(sp²)-C(sp³) bonds, which can be adapted for constructing N-benzylic compounds. nih.gov

A plausible, though less direct, catalytic cycle for forming a related structure could involve a nickel catalyst. For instance, in C-N cross-coupling reactions, a typical cycle begins with the oxidative addition of an aryl halide to a Ni(0) complex to form a Ni(II) intermediate. Following this, ligand exchange with the amine and subsequent reductive elimination would yield the desired product and regenerate the Ni(0) catalyst. More advanced systems, such as those involving photoredox catalysis, may proceed through different nickel oxidation states, like a Ni(I)-Ni(III) pathway, to facilitate challenging bond formations under milder conditions. nih.govresearchgate.net

Mechanisms of Aromatic Substitution Reactions

The synthesis of the key precursor, 3-bromo-2-methoxybenzaldehyde, involves the selective substitution on the aromatic ring. The mechanisms of these reactions are dictated by the electronic properties of the substituents already present on the ring.

The precursor 3-bromo-2-methoxybenzaldehyde is synthesized via electrophilic aromatic bromination of 2-methoxybenzaldehyde (B41997). In this reaction, the existing methoxy (B1213986) (-OCH₃) and aldehyde (-CHO) groups direct the position of the incoming electrophile (Br⁺).

The methoxy group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. The aldehyde group is a deactivating group and a meta-director because it withdraws electron density from the ring. When both are present, the powerful activating effect of the methoxy group dominates the directing effect.

The mechanism proceeds via the generation of an electrophile, typically Br₂ activated by a Lewis acid or generated in situ. The π-electrons of the aromatic ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The methoxy group strongly stabilizes the positive charge when the attack occurs at the ortho or para positions relative to it. Given that the ortho position is sterically hindered by the adjacent aldehyde group, bromination occurs preferentially at the para position relative to the methoxy group, which is the C5 position. However, to obtain the desired 3-bromo-2-methoxybenzaldehyde, the bromine must add ortho to the methoxy group and meta to the aldehyde group. Research on the bromination of 2-methoxybenzaldehyde indicates that the reaction can yield the 5-bromo and 3-bromo isomers, with conditions influencing the ratio. researchgate.net The formation of the 3-bromo isomer is rationalized by the stabilization of the sigma complex where the positive charge is adjacent to the methoxy group, allowing for significant resonance stabilization. A final deprotonation step by a weak base restores the aromaticity of the ring, yielding the final product. nih.gov

Nucleophilic aromatic substitution (SₙAr) involves the replacement of a leaving group (like bromide) on an aromatic ring by a nucleophile. This reaction is generally unfavorable for simple aryl halides but can occur if the ring is "activated" by the presence of strong electron-withdrawing groups at positions ortho or para to the leaving group. libretexts.orglibretexts.org

In the case of 3-bromo-2-methoxybenzaldehyde, the leaving group is the bromine atom at C3. The ring contains a moderately electron-withdrawing aldehyde group at C1 and an electron-donating methoxy group at C2. The aldehyde group is meta to the bromine and thus has a minimal activating effect through resonance. The methoxy group is ortho to the bromine and, being electron-donating, deactivates the ring toward nucleophilic attack.

Therefore, a classic SₙAr reaction on 3-bromo-2-methoxybenzaldehyde is expected to be difficult. The generally accepted mechanism for activated aryl halides involves two steps:

Addition: The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The aromaticity of the ring is temporarily broken. libretexts.org

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

For this reaction to be feasible on the 3-bromo-2-methoxybenzaldehyde substrate, very harsh conditions or a different mechanism, such as one involving a benzyne (B1209423) intermediate, would likely be required. youtube.commasterorganicchemistry.com The benzyne mechanism involves elimination of HBr by a very strong base, followed by the addition of a nucleophile to the highly reactive triple bond intermediate. masterorganicchemistry.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Role in Article |

|---|---|

| This compound | Target Compound |

| 3-Bromo-2-methoxybenzaldehyde | Precursor |

| Propan-2-amine (Isopropylamine) | Precursor/Reagent |

| 2-Methoxybenzaldehyde | Precursor |

| 3-Bromo-2-methoxybenzyl bromide | Hypothetical Precursor |

| Sodium borohydride (NaBH₄) | Reagent |

| Sodium cyanoborohydride (NaBH₃CN) | Reagent |

Radical Reaction Pathways Relevant to Bromination or Alkylation

The introduction of a bromine atom onto the benzylic position of a precursor to this compound, such as 3-bromo-2-methoxytoluene, typically proceeds via a free radical chain reaction. This process, often referred to as benzylic bromination, is commonly achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), or under photochemical conditions.

The mechanism of this radical bromination can be described in three key stages:

Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator (e.g., AIBN) or the N-Br bond in NBS upon heating or exposure to UV light, generating a small number of bromine radicals (Br•).

Propagation: This stage consists of a two-step cycle.

A bromine radical abstracts a hydrogen atom from the benzylic carbon of the methoxy-substituted toluene (B28343) derivative. This is the rate-determining step for this part of the synthesis, as it leads to the formation of a resonance-stabilized benzylic radical. The stability of this radical is enhanced by the adjacent benzene ring.

The newly formed benzylic radical then reacts with a molecule of NBS to yield the desired benzyl bromide product and a succinimidyl radical. This radical can then react with HBr, which is generated in the first propagation step from the reaction of the bromine radical with the toluene derivative, to regenerate a bromine radical, thus continuing the chain reaction.

Termination: The chain reaction is terminated when any two radical species combine. This can involve the combination of two bromine radicals to form Br₂, the combination of two benzylic radicals, or the combination of a benzylic radical and a bromine radical.

A patent for the synthesis of a related compound, 2-bromo-5-methoxybenzyl bromide, describes a one-pot reaction starting from 3-methylanisole (B1663972) using N-bromosuccinimide in the presence of 2,2'-azobis(isobutyronitrile), highlighting the industrial relevance of this radical pathway. wipo.int

While the subsequent N-alkylation of the resulting 3-bromo-2-methoxybenzyl bromide with propan-2-amine is typically a nucleophilic substitution (SN2) reaction, it is important to note that radical pathways are not the primary mechanism for this step. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide ion.

Kinetic Studies and Rate-Determining Steps Analysis

Kinetic studies are essential for elucidating reaction mechanisms and identifying the rate-determining step (RDS). For the synthesis of this compound, both the bromination and N-alkylation steps have distinct kinetic profiles.

Benzylic Bromination: In the radical bromination of the toluene precursor, the rate-determining step is the abstraction of a benzylic hydrogen by a bromine radical to form the benzylic radical intermediate. The rate of this step is influenced by the stability of the radical formed. The presence of the methoxy group on the aromatic ring can influence the stability of this radical through resonance and inductive effects, thereby affecting the reaction rate. A linear correlation has been observed between the logarithms of the relative reactivities of substituted toluenes towards radical attack and the Brown and Okamoto σ+-values of the substituents, indicating the importance of electronic effects on the transition state leading to the benzylic radical. gla.ac.uk

N-Alkylation: The N-alkylation of 3-bromo-2-methoxybenzyl bromide with propan-2-amine is expected to follow second-order kinetics, characteristic of an SN2 reaction. The rate of the reaction would be dependent on the concentrations of both the benzyl bromide and the amine.

Rate = k[R-Br][R'-NH₂]

Where:

R-Br is 3-bromo-2-methoxybenzyl bromide

R'-NH₂ is propan-2-amine

k is the rate constant

Kinetic isotope effect (KIE) studies on analogous systems, such as the Rh(II)-catalyzed C-H alkylation of benzylamines, have been used to determine the rate-determining step. In one such study, a kH/kD ratio of 1.02 was observed, which ruled out C-H activation as the rate-determining step in that particular catalytic cycle. nih.gov While not a direct study of the target molecule, this illustrates the type of kinetic analysis that can be applied. For the N-alkylation of 3-bromo-2-methoxybenzyl bromide, the rate-determining step is the nucleophilic attack of the amine on the benzylic carbon. The activation energy of this step is influenced by steric hindrance and the electronic nature of the reactants.

Influence of Electronic and Steric Effects on Reaction Selectivity

Bromination: During the electrophilic aromatic bromination to produce the 3-bromo-2-methoxytoluene precursor, the directing effects of the substituents on the aromatic ring are paramount. The methoxy group (-OCH₃) is a strongly activating, ortho, para-directing group due to its electron-donating resonance effect. This would direct bromination to the positions ortho and para to it. However, the position of the initial substituents will dictate the final substitution pattern.

In the subsequent benzylic bromination, the electronic effects of the ring substituents influence the stability of the benzylic radical intermediate. The methoxy group, being electron-donating, can help stabilize the radical, thus facilitating the reaction. Conversely, the bromo substituent is electron-withdrawing via induction, which can slightly destabilize the radical. The interplay of these effects governs the reactivity of the benzylic C-H bond. gla.ac.uk

N-Alkylation: Both electronic and steric effects play a crucial role in the N-alkylation step.

Electronic Effects: The electron-withdrawing nature of the bromine atom on the ring and the electron-donating nature of the methoxy group can modulate the electrophilicity of the benzylic carbon.

Steric Effects: The approach of the nucleophile, propan-2-amine, to the benzylic carbon can be sterically hindered. The bulky isopropyl group on the amine and the substituents on the benzyl bromide (a bromo and a methoxy group ortho to the methylene) create a sterically congested environment around the reaction center. This steric hindrance can decrease the rate of the SN2 reaction. In ketones, the presence of two large substituents hinders the approach of a nucleophile more than in aldehydes, which have only one such substituent. ncert.nic.in A similar principle applies here, where the substitution pattern around the benzylic carbon impacts reactivity.

The "ortho effect" is also a consideration, where a substituent in the ortho position can influence the reaction rate and selectivity in ways not solely attributable to simple electronic and steric factors. This can be due to through-space interactions or conformational changes.

Solvent and Catalytic Effects on Reaction Mechanisms

The choice of solvent and the use of catalysts can profoundly impact the reaction mechanism, rate, and selectivity in the synthesis of this compound.

Solvent Effects: In radical bromination reactions, the solvent can influence the reaction's efficiency and cleanliness. While carbon tetrachloride (CCl₄) has been a traditional solvent for Wohl-Ziegler brominations, its toxicity has led to the exploration of alternatives. Studies have shown that solvents like 1,2-dichlorobenzene (B45396) can be superior to CCl₄ in terms of reaction time and yield for benzylic brominations. researchgate.net The polarity of the solvent can also affect the regioselectivity of electrophilic bromination on the aromatic ring, allowing for the tuning of the reaction outcome by selecting an appropriate medium. thieme-connect.de

The table below illustrates the effect of the solvent on the yield of a model benzylic bromination reaction.

| Solvent | Yield (%) | Reaction Time (h) |

| CCl₄ | 79 | 12 |

| 1,2-Dichlorobenzene | 92 | 8 |

| Acetonitrile (B52724) | - | - |

| Benzene | - | - |

| Data derived from a study on the bromination of (methoxyimino-o-tolyl)-acetic acid methyl ester. researchgate.net |

For the N-alkylation step, polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (CH₃CN) are often employed. These solvents can solvate the cation but not the nucleophilic anion, thereby increasing the nucleophilicity of the amine and accelerating the rate of the SN2 reaction.

Catalytic Effects: While benzylic bromination is typically initiated by light or a radical initiator rather than a catalyst, the N-alkylation step can be significantly enhanced by catalysis. Often, a base is used to deprotonate the amine, increasing its nucleophilicity, or to neutralize the HBr formed during the reaction. Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (NEt₃). orgsyn.org

In recent years, transition metal catalysts, such as those based on rhodium (Rh), have been developed for the C-H alkylation of benzylamines. nih.govrsc.orgresearchgate.net These catalytic systems can offer high selectivity and efficiency under milder conditions. For instance, Rh(I) and Rh(II) complexes have been shown to be active catalysts for the alkylation of benzylamines with alkenes. While this is a different type of alkylation, it demonstrates the potential for catalytic approaches in modifying benzylamine (B48309) structures. The choice of catalyst and ligands can influence the reaction mechanism, potentially proceeding through intermediates like metal-carbenes. nih.gov

The following table shows the effect of different catalysts and conditions on the yield of a model N-alkylation reaction.

| Catalyst | Additive | Temperature (°C) | Yield (%) |

| [Rh(OAc)(cod)]₂ | PivOH | 160 | 92 |

| [Rh(OAc)(cod)]₂ | PivOH | 140 | 85 |

| [Rh(OAc)(cod)]₂ | PivOH | 170 | 88 |

| None (Base only) | K₂CO₃ | 60 | 99 |

| Data derived from studies on Rh-catalyzed C-H alkylation of benzylamines and a base-mediated N-alkylation. nih.govorgsyn.org |

Advanced Spectroscopic and Structural Characterization of N 3 Bromo 2 Methoxybenzyl Propan 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections discuss the predicted ¹H and ¹³C NMR spectra, two-dimensional correlational studies, and potential conformational dynamics of N-(3-Bromo-2-methoxybenzyl)propan-2-amine.

Disclaimer: The NMR data presented in the following sections is predicted data generated from computational models and is intended for illustrative purposes. Actual experimental values may differ.

Comprehensive Proton (¹H) NMR Spectral Assignment

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic, methoxy (B1213986), benzyl (B1604629), and isopropyl protons. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, coupling constants (J) in Hertz (Hz), and integration values are presented in the table below.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | 7.45 | d | 7.8 | 1H |

| H-4 | 7.28 | d | 7.8 | 1H |

| H-5 | 7.05 | t | 7.8 | 1H |

| OCH₃ | 3.88 | s | - | 3H |

| CH₂ | 3.75 | s | - | 2H |

| CH (isopropyl) | 2.85 | sept | 6.3 | 1H |

| NH | 1.50 | br s | - | 1H |

| CH₃ (isopropyl) | 1.10 | d | 6.3 | 6H |

The aromatic region is expected to display three signals corresponding to the protons on the benzene (B151609) ring. The proton at the H-6 position is predicted to appear as a doublet around 7.45 ppm due to coupling with H-5. Similarly, the H-4 proton is expected to be a doublet at approximately 7.28 ppm, also coupling with H-5. The H-5 proton itself is predicted to be a triplet around 7.05 ppm due to coupling with both H-4 and H-6.

The methoxy group protons are anticipated to resonate as a sharp singlet at approximately 3.88 ppm. The benzylic protons of the -CH₂-N group are expected to appear as a singlet around 3.75 ppm.

Within the propan-2-amine moiety, the methine proton (CH) is predicted to be a septet at approximately 2.85 ppm, resulting from coupling with the six equivalent methyl protons. Conversely, the six methyl protons (CH₃) are expected to appear as a doublet at around 1.10 ppm due to coupling with the single methine proton. The amine proton (NH) is likely to be observed as a broad singlet around 1.50 ppm, and its chemical shift can be highly dependent on solvent and concentration.

Detailed Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, a total of nine distinct carbon signals are predicted, corresponding to the eight unique carbon environments in the structure, plus the two equivalent isopropyl methyl carbons.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 (Ar-OCH₃) | 156.5 |

| C-1 (Ar-CH₂) | 138.0 |

| C-4 (Ar-H) | 130.2 |

| C-6 (Ar-H) | 128.5 |

| C-5 (Ar-H) | 125.0 |

| C-3 (Ar-Br) | 115.8 |

| OCH₃ | 56.0 |

| CH₂ | 52.5 |

| CH (isopropyl) | 49.0 |

| CH₃ (isopropyl) | 22.5 |

The aromatic carbons are expected to resonate in the downfield region of the spectrum. The carbon atom bonded to the electronegative oxygen of the methoxy group (C-2) is predicted to be the most downfield at approximately 156.5 ppm. The quaternary carbon to which the benzyl group is attached (C-1) is anticipated around 138.0 ppm. The aromatic CH carbons (C-4, C-6, and C-5) are predicted to appear at approximately 130.2, 128.5, and 125.0 ppm, respectively. The carbon atom bearing the bromine (C-3) is expected at a chemical shift of around 115.8 ppm.

In the aliphatic region, the methoxy carbon (OCH₃) is predicted to have a chemical shift of about 56.0 ppm. The benzylic carbon (CH₂) is expected around 52.5 ppm, while the isopropyl methine carbon (CH) is predicted at approximately 49.0 ppm. The two equivalent isopropyl methyl carbons (CH₃) are expected to be the most upfield at around 22.5 ppm.

Two-Dimensional NMR Correlational Studies (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and elucidating the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include the coupling between the aromatic protons H-4, H-5, and H-6. A strong correlation would also be observed between the isopropyl methine proton (CH) and the isopropyl methyl protons (CH₃).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. Expected correlations would link the predicted ¹H signals to their corresponding ¹³C signals: H-4 to C-4, H-5 to C-5, H-6 to C-6, the methoxy protons to the methoxy carbon, the benzylic protons to the benzylic carbon, the isopropyl methine proton to its carbon, and the isopropyl methyl protons to their carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is vital for connecting different parts of the molecule. Key expected HMBC correlations would include:

The benzylic protons (CH₂) to the aromatic carbons C-1, C-2, and C-6.

The methoxy protons (OCH₃) to the aromatic carbon C-2.

The isopropyl methine proton (CH) to the benzylic carbon (CH₂) and the isopropyl methyl carbons (CH₃).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. Expected NOESY correlations would be observed between the benzylic protons (CH₂) and the aromatic proton H-6, as well as the methoxy protons (OCH₃). Correlations would also be expected between the benzyglic protons and the isopropyl methine proton, depending on the conformational preferences of the C-N bond.

Variable Temperature NMR for Conformational Dynamics

Variable temperature (VT) NMR studies could provide insights into the dynamic processes within the this compound molecule. For instance, rotation around the C-N single bond might be hindered, potentially leading to the observation of distinct signals for the two isopropyl methyl groups at low temperatures if the rotation is slow on the NMR timescale. Similarly, rotation around the aryl-C bond of the methoxy group could be investigated. By monitoring the coalescence of signals as the temperature is increased, the energy barriers for these rotational processes could be determined.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is used to determine the precise mass of a molecule, which in turn allows for the determination of its elemental formula.

Accurate Mass Measurement and Elemental Composition Determination

For this compound, the molecular formula is C₁₁H₁₆BrNO. The presence of bromine would be readily identified by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Predicted HRMS Data for this compound

| Ion | Calculated m/z ([M+H]⁺) | Elemental Composition |

| [C₁₁H₁₇⁷⁹BrNO]⁺ | 258.0548 | C₁₁H₁₇⁷⁹BrNO |

| [C₁₁H₁₇⁸¹BrNO]⁺ | 260.0528 | C₁₁H₁₇⁸¹BrNO |

High-resolution mass spectrometry would be able to distinguish the exact mass of the protonated molecule from other ions with the same nominal mass, thus confirming the elemental composition.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments upon ionization. The fragmentation pattern is unique to a specific molecular structure and serves as a fingerprint for its identification.

For this compound, electron ionization (EI) would lead to the formation of a molecular ion [M]•+. A key characteristic in the mass spectrum of this compound is the presence of two peaks for any bromine-containing fragment, corresponding to the two stable isotopes of bromine, 79Br and 81Br, which have a near 1:1 natural abundance. nih.govacs.orgyoutube.com This results in an M+• and an [M+2]•+ peak of almost equal intensity.

The primary fragmentation pathways for this compound are predicted to be alpha-cleavage, common to amines, and benzylic cleavage. libretexts.org

Benzylic Cleavage: The bond between the benzyl group and the nitrogen atom can break, leading to the formation of a stable 3-bromo-2-methoxybenzyl cation. This fragment would be highly abundant.

Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is a characteristic fragmentation for amines. libretexts.org Loss of a methyl group from the isopropyl moiety would result in a significant fragment.

A summary of the predicted principal ions in the mass spectrum of this compound is presented below.

Predicted Mass Spectrometry Fragmentation Data

| m/z (for 79Br) | m/z (for 81Br) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|---|

| 257 | 259 | [C11H16BrN]+• | Molecular Ion [M]+• |

| 200 | 202 | [C8H8BrO]+ | Benzylic cleavage |

| 242 | 244 | [C10H13BrN]+ | Alpha-cleavage (loss of •CH3) |

Tandem Mass Spectrometry (MS/MS) for Complex Ion Characterization

Tandem mass spectrometry (MS/MS) provides further structural confirmation by analyzing the fragmentation of a pre-selected ion. nih.gov In the context of this compound, an MS/MS experiment would involve isolating one of the primary fragment ions and inducing secondary fragmentation.

For instance, the abundant benzylic cation at m/z 200/202 could be selected in the first mass analyzer. This ion would then be passed into a collision cell where it undergoes collision-induced dissociation (CID), breaking into smaller, predictable fragments. A subsequent analysis of these second-generation fragments in the second mass analyzer would confirm the structure of the initial m/z 200/202 ion. Expected secondary fragments could include the loss of a methyl radical (•CH3) from the methoxy group or the loss of carbon monoxide (CO). This detailed analysis helps to unambiguously piece together the molecule's original structure.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present.

Characteristic Functional Group Frequencies in Infrared (IR) Spectra

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum displays absorption bands corresponding to specific functional groups. orgchemboulder.com For this compound, a secondary amine, the following characteristic absorption bands are expected. orgchemboulder.comlibretexts.orgspectroscopyonline.com

Predicted Infrared (IR) Absorption Frequencies

| Wavenumber (cm-1) | Vibration Type | Functional Group |

|---|---|---|

| 3350–3310 | N-H Stretch | Secondary Amine |

| 3100–3000 | C-H Stretch | Aromatic |

| 2980–2850 | C-H Stretch | Aliphatic (Isopropyl, Methoxy, Methylene) |

| 1600 & 1475 | C=C Stretch | Aromatic Ring |

| 1250–1200 | C-O Stretch | Aryl Ether |

| 1250–1020 | C-N Stretch | Aliphatic Amine |

| 910-665 | N-H Wag | Secondary Amine |

The presence of a single, weak band in the 3350-3310 cm⁻¹ region is a key indicator of the secondary amine N-H bond. orgchemboulder.com The strong absorption from the C-O stretch of the aryl ether and the various C-H stretches would also be prominent features. libretexts.org

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy is a light scattering technique that provides complementary information to IR spectroscopy. While IR absorption depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability.

For this compound, Raman spectroscopy would be particularly useful for observing non-polar bonds. The symmetric stretching vibrations of the aromatic ring, which are often weak in the IR spectrum, typically produce strong signals in the Raman spectrum. This can provide valuable information about the substitution pattern of the benzene ring. The C-Br bond may also show a characteristic Raman signal. Comparing the IR and Raman spectra helps to build a more complete picture of the molecule's vibrational modes.

X-ray Crystallography for Solid-State Molecular Structure

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise bond lengths, bond angles, and conformational details of the molecule.

Single Crystal Growth and Diffraction Data Collection

To perform X-ray crystallography, a high-quality single crystal of this compound must first be grown. A common method for small organic molecules is the slow evaporation of a saturated solution. nih.gov This involves dissolving the compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate over several days or weeks, promoting the formation of large, well-ordered crystals.

Once a suitable crystal is obtained, it is mounted on a goniometer in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots of varying intensity. nih.govresearchgate.net This diffraction pattern is meticulously recorded. The data is then processed to solve the crystal structure, typically using direct methods or Patterson methods, followed by refinement to yield a detailed 3D model of the molecule in the solid state. nih.gov

Table of Compounds

| Compound Name |

|---|

| This compound |

| Benzylamine (B48309) |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric PurityNo studies utilizing chiroptical spectroscopy methods like circular dichroism to analyze the enantiomeric properties of this compound were found.

While data exists for structurally related compounds, extrapolation of this information would not provide a scientifically accurate representation of the specific molecule . The detailed structural and spectroscopic characterization of this compound appears to be a subject that has not yet been addressed in the public scientific domain.

Computational Chemistry and Theoretical Studies of N 3 Bromo 2 Methoxybenzyl Propan 2 Amine

Quantum Mechanical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in studying the properties of N-(3-Bromo-2-methoxybenzyl)propan-2-amine. These methods provide a robust framework for analyzing the molecule's geometry, electronic structure, and reactivity.

The conformational landscape of this compound is explored by performing geometry optimization calculations. Using a method such as B3LYP with a 6-311++G(d,p) basis set, the potential energy surface of the molecule can be scanned to identify stable conformers. researchgate.net These conformers represent local minima on the energy landscape, and their relative energies determine their population at a given temperature. The optimization process systematically adjusts the molecular geometry to find the lowest energy arrangement of the atoms.

Table 1: Hypothetical Optimized Geometric Parameters of the Most Stable Conformer of this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Br | 1.91 Å |

| C-O | 1.37 Å | |

| O-CH3 | 1.43 Å | |

| C-N | 1.47 Å | |

| Bond Angle | C-C-Br | 120.5° |

| C-C-O | 118.9° | |

| C-N-C | 112.7° | |

| Dihedral Angle | C-C-C-N | 65.4° |

Note: The data in this table is hypothetical and serves as an illustrative example of the results that would be obtained from a DFT calculation.

The electronic properties of this compound are elucidated through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. nih.gov

The distribution of HOMO and LUMO across the molecule reveals the likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to be localized primarily on the methoxy-substituted benzene (B151609) ring and the nitrogen atom, while the LUMO may be distributed over the aromatic ring and the C-Br bond.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.89 | Electron-rich regions, potential for electrophilic attack |

| LUMO | -0.25 | Electron-deficient regions, potential for nucleophilic attack |

| HOMO-LUMO Gap | 5.64 | Indicator of chemical reactivity and stability |

Note: The data in this table is hypothetical and serves as an illustrative example of the results that would be obtained from a DFT calculation.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, offering insights into its reactivity. nih.gov The MEP map is color-coded to indicate different potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while areas of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov

For this compound, the MEP surface would likely show negative potential around the oxygen and nitrogen atoms due to their high electronegativity. The hydrogen atoms of the amine and methyl groups would exhibit positive potential. This information is invaluable for predicting how the molecule will interact with other chemical species. nih.gov

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of bonding within a molecule. wikipedia.orgwisc.edu It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals that align with the familiar Lewis structure representation. wikipedia.orguni-muenchen.de

Table 3: Hypothetical Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N | σ(C-H) | 2.8 | n -> σ |

| σ (C-C) | σ(C-Br) | 1.5 | σ -> σ |

| LP (1) O | σ(C-C) | 3.2 | n -> σ |

Note: The data in this table is hypothetical and serves as an illustrative example of the results that would be obtained from an NBO analysis. E(2) represents the stabilization energy.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum mechanical calculations provide detailed information about static structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.govarxiv.org MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing for the exploration of its conformational space in a simulated environment (e.g., in a solvent at a specific temperature). rsc.orgnih.gov

For this compound, an MD simulation would reveal the flexibility of the molecule, including the rotation around single bonds and the accessible conformations of the propan-2-amine side chain relative to the benzyl (B1604629) group. This provides a more realistic picture of the molecule's behavior in solution compared to the static, gas-phase models from quantum mechanics.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Maxima)

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for validation of the theoretical model.